1-Methyl-5-phenylsulfanyl-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a methyl group, a phenylthio group, and a carbonitrile group
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole-4-carbonitrile with phenylthiol under specific conditions to introduce the phenylthio group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with alkyl halides in the presence of a base can lead to alkylation of the pyrazole ring.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions include sulfoxides, sulfones, and amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The phenylthio group can enhance binding affinity to target proteins, while the carbonitrile group can participate in hydrogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:
1-Methyl-5-(phenylthio)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
1-Methyl-5-(phenylthio)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
1-Methyl-5-(phenylthio)-1H-pyrazole-4-methanol: Features a hydroxymethyl group instead of a carbonitrile group.
The uniqueness of 1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile lies in its combination of substituents, which confer specific chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
839732-04-6 |
---|---|
Molekularformel |
C11H9N3S |
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
1-methyl-5-phenylsulfanylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3S/c1-14-11(9(7-12)8-13-14)15-10-5-3-2-4-6-10/h2-6,8H,1H3 |
InChI-Schlüssel |
DBXPWXKCHIKNPB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)C#N)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.